MFCD02366335

Description

MFCD02366335 is a chemical compound whose structural and functional properties are critical for applications in pharmaceutical and materials science research. These analogs share key features, such as halogen-substituted aromatic rings and functional groups that influence reactivity and bioavailability.

Properties

IUPAC Name |

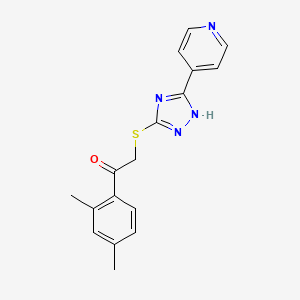

1-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-11-3-4-14(12(2)9-11)15(22)10-23-17-19-16(20-21-17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXELPYSJDRDOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02366335 typically involves several steps, starting with the preparation of the core structure. One common method involves the reaction of a lactone with a reagent generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type reaction to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to yield acetylene derivatives with various substituents .

Industrial Production Methods

In industrial settings, the production of this compound often utilizes continuous-flow reactors to optimize yield and efficiency. For example, the catalytic oxidation of 5-hydroxymethylfurfural in a packed-bed continuous flow reactor has been reported to produce high yields of related compounds .

Chemical Reactions Analysis

Types of Reactions

MFCD02366335 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

Reduction: It can be reduced using common reducing agents to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD02366335 has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: this compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which MFCD02366335 exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares MFCD02366335 with three structurally related compounds:

- Compound A (CAS 1046861-20-4) : A bromo-chloro-substituted phenylboronic acid.

- Compound B (CAS 918538-05-3) : A dichlorinated pyrrolotriazine derivative.

- Compound C (CAS 1761-61-1) : A brominated benzoic acid derivative.

Table 1: Physicochemical Properties

Key Findings:

Structural Similarities :

- All compounds feature halogen atoms (Br, Cl) and aromatic systems, enabling π-π stacking and halogen bonding. This compound and Compound A share a boronic acid group, critical for Suzuki-Miyaura cross-coupling reactions .

- Compound B’s pyrrolotriazine core contrasts with the phenylboronic acid structure but shares dichloro-substitution patterns, influencing steric hindrance .

Functional Differences :

- Solubility : Compound C exhibits higher solubility (0.69 mg/mL) due to its carboxylic acid group, whereas this compound and Compound A rely on boronic acid hydration for aqueous stability .

- Lipophilicity : Compound B’s higher LogP (2.78) suggests better membrane permeability, aligning with its use in CNS-targeting drug candidates .

Synthetic Considerations :

- This compound and Compound A require palladium catalysts (e.g., Pd(dppf)Cl₂) for synthesis, while Compound B employs nucleophilic aromatic substitution under milder conditions .

- Compound C’s synthesis via green chemistry (A-FGO catalyst in THF) highlights trends in sustainable methodologies .

Pharmacological and Industrial Relevance

Drug Development :

Material Science :

- Halogenated aromatics in this compound and analogs are used in OLEDs and metal-organic frameworks (MOFs) due to their electron-withdrawing properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.